molecular formula C16H16N2O4S2 B3699728 N-{4-[(ACETYLAMINO)SULFONYL]PHENYL}-2-(PHENYLSULFANYL)ACETAMIDE

N-{4-[(ACETYLAMINO)SULFONYL]PHENYL}-2-(PHENYLSULFANYL)ACETAMIDE

Cat. No.: B3699728
M. Wt: 364.4 g/mol
InChI Key: GOHXDTYRPQVDGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(ACETYLAMINO)SULFONYL]PHENYL}-2-(PHENYLSULFANYL)ACETAMIDE is a complex organic compound with significant applications in various scientific fields. It is characterized by its unique chemical structure, which includes an acetylamino group, a sulfonyl group, and a phenylsulfanyl group attached to an acetamide backbone. This compound is known for its potential use in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(ACETYLAMINO)SULFONYL]PHENYL}-2-(PHENYLSULFANYL)ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compoundsThe final step involves the formation of the acetamide linkage under controlled conditions, such as using acetic anhydride in the presence of a base like pyridine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing automated reactors and continuous flow systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), are used to monitor the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(ACETYLAMINO)SULFONYL]PHENYL}-2-(PHENYLSULFANYL)ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{4-[(ACETYLAMINO)SULFONYL]PHENYL}-2-(PHENYLSULFANYL)ACETAMIDE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-{4-[(ACETYLAMINO)SULFONYL]PHENYL}-2-(PHENYLSULFANYL)ACETAMIDE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The acetylamino and sulfonyl groups play crucial roles in these interactions, often forming hydrogen bonds and electrostatic interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo diverse chemical reactions and its utility in various scientific fields make it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

N-[4-(acetylsulfamoyl)phenyl]-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S2/c1-12(19)18-24(21,22)15-9-7-13(8-10-15)17-16(20)11-23-14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOHXDTYRPQVDGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)CSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

42.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24798111
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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